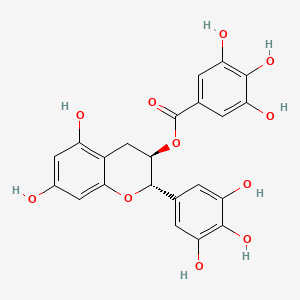

(-)-Gallocatechin gallate

Descripción

This compound has been reported in Camellia sinensis, Potentilla erecta, and other organisms with data available.

Propiedades

IUPAC Name |

[(2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBWREPUVVBILR-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195144 | |

| Record name | (-)-Gallocatechol gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4233-96-9, 68-22-4 | |

| Record name | (-)-Gallocatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Gallocatechol gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gallocatechol gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Gallocatechin gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLOCATECHIN GALLATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRW3C4Y31Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ent-Gallocatechin 3-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Gallocatechin gallate natural sources and biosynthesis

An In-depth Technical Guide to (-)-Gallocatechin Gallate: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (GCG), a bioactive polyphenol found in various plant sources. This document details its natural distribution, biosynthetic pathways, and the experimental protocols for its extraction, purification, and quantification.

Natural Sources of this compound

This compound is a flavan-3-ol, a class of flavonoids, predominantly found in the leaves of the tea plant (Camellia sinensis).[1][2] While tea is the most significant dietary source, GCG is also present in other plant-based foods, including certain fruits, and cocoa.[3] The concentration of GCG can vary considerably depending on the plant species, cultivar, growing conditions, and processing methods.

Quantitative Data of this compound in Natural Sources

The following table summarizes the quantitative data for GCG content in various natural sources, primarily focusing on different types of tea, where it is most abundant.

| Natural Source | Specific Variety/Condition | This compound (GCG) Content | Reference(s) |

| Tea (Camellia sinensis) | Green Tea | Significantly higher than other tea types | [4] |

| Green Tea (general) | 2.6 mg/100g (brewed) | [5] | |

| Black Tea (brewed) | 23.1 mg/100g (total galloylated catechins) | [5] | |

| Woojeon Green Tea (first flush) | Significantly decreased with later plucking | [6] | |

| Sejak Green Tea (second flush) | Significantly decreased with later plucking | [6] | |

| Joongjak Green Tea (third flush) | Significantly decreased with later plucking | [6] | |

| Daejak Green Tea (fourth flush) | Significantly decreased with later plucking | [6] | |

| Berries | White Chinese Bayberry | Contains epigallocatechin gallate | [7] |

Biosynthesis of this compound

The biosynthesis of this compound in plants, particularly in Camellia sinensis, is a complex process originating from the phenylpropanoid pathway. This pathway provides the foundational precursors for flavonoid biosynthesis. The formation of the galloylated catechin, GCG, involves several key enzymatic steps.

The biosynthesis of the gallic acid moiety, which is esterified to the gallocatechin backbone, is also crucial. Evidence suggests that gallic acid can be synthesized via the dehydrogenation of shikimic acid.[8]

The galloylation of catechins is catalyzed by specific acyltransferases. Studies have identified UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) and epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) as key enzymes in this process.[9] β-glucogallin, formed from gallic acid and UDP-glucose, acts as the galloyl donor for the esterification of catechins like (-)-epigallocatechin to form their respective gallates.[9][10] Serine carboxypeptidase-like acyltransferases (SCPLs) have also been implicated in the galloylation of catechins.

Biosynthetic Pathway Diagram

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasound-Assisted Extraction of Polyphenols from Crude Pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of Gallic Acid and Its Distributions in Tea (Camellia sinensis) Plants at the Tissue and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of (-)-Gallocatechin Gallate and (-)-Epigallocatechin Gallate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Green tea catechins, a class of polyphenolic compounds, have garnered significant attention for their diverse and potent biological activities. Among these, (-)-gallocatechin gallate (GCG) and (-)-epigallocatechin gallate (EGCG) are two of the most abundant and researched. Structurally, both are esters of gallic acid and a catechin base; the key difference lies in the stereochemistry at the C2 and C3 positions of the C-ring. This subtle structural variance can lead to significant differences in their biological effects. This technical guide provides a comprehensive comparison of the biological activities of GCG and EGCG, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is presented with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid researchers in their understanding and future investigations.

Comparative Biological Activities: A Quantitative Overview

The following tables summarize the quantitative data from various studies, offering a direct comparison of the biological potency of GCG and EGCG.

Table 1: Comparative Antioxidant Activity

| Antioxidant Assay | GCG (IC50) | EGCG (IC50) | Reference |

| DPPH Radical Scavenging Activity | Not explicitly found | 77.2% scavenging at 400 µM | |

| ABTS Radical Scavenging Activity | Not explicitly found | Stronger than EGC, ECG, EC, and C | [1] |

Table 2: Comparative Anti-inflammatory Activity

| Inflammatory Marker | Cell Line | GCG (% Inhibition) | EGCG (% Inhibition) | Reference |

| IL-6 Production | Human RA Synovial Fibroblasts | Not explicitly found | 59% | [2] |

| IL-8 Production | Human RA Synovial Fibroblasts | Not explicitly found | 57% | [2] |

| COX-2 Expression | Human RA Synovial Fibroblasts | Not explicitly found | 86% | [2] |

Note: The provided data for anti-inflammatory activity did not include a direct comparison with GCG in the same study. The data for EGCG is presented to establish a benchmark.

Table 3: Comparative Anticancer Activity (IC50 Values in µM)

| Cancer Cell Line | GCG (IC50) | EGCG (IC50) | Reference |

| WI38VA (SV40 transformed human fibroblasts) | Not explicitly found | 10 | [3] |

| Caco-2 (Human colorectal adenocarcinoma) | Not explicitly found | Not specified, but showed growth inhibition | [3] |

| Hs578T (Human breast carcinoma) | Not explicitly found | Not specified, but showed growth inhibition | [3] |

| A549 (Human lung carcinoma) | Not explicitly found | 60.55 ± 1.0 | [4] |

| HeLa (Human cervical cancer) | Not explicitly found | 47.9 | [5] |

| MCF-7 (Human breast adenocarcinoma) | Not explicitly found | 37.7 | [5] |

Note: Direct comparative IC50 values for GCG in these specific cancer cell lines were not found in the searched literature. The data for EGCG is provided as a reference for its anticancer potency.

Detailed Experimental Methodologies

To ensure reproducibility and aid in the design of future experiments, this section details the protocols for the key assays used to evaluate the biological activities of GCG and EGCG.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.

-

Prepare various concentrations of the test compounds (GCG and EGCG) in the same solvent.

-

In a 96-well microplate or cuvettes, mix a defined volume of the DPPH solution with different concentrations of the test compounds. A control containing only the solvent and DPPH is also prepared.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound[6][7][8].

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solvent, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.

-

Protocol:

-

Seed the desired cancer cell line in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of GCG and EGCG for a specific duration (e.g., 24, 48, or 72 hours). A control group with untreated cells is also included.

-

After the treatment period, add a solution of MTT (typically 0.5 mg/mL) to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C to allow the formation of formazan crystals.

-

Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve[9][10][11].

-

ELISA (Enzyme-Linked Immunosorbent Assay) for Cytokine Quantification (IL-6 and IL-8)

ELISA is a widely used immunological assay to quantify soluble proteins such as cytokines in biological samples.

-

Principle: A sandwich ELISA is commonly used for cytokine quantification. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody, which is also specific for the cytokine but binds to a different epitope, is then added. This detection antibody is either directly conjugated to an enzyme or is subsequently detected by an enzyme-conjugated secondary antibody. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for IL-6 or IL-8 and incubate overnight.

-

Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Add cell culture supernatants (from cells treated with or without GCG/EGCG and an inflammatory stimulus like LPS or TNF-α) and standards of known cytokine concentrations to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody specific for the cytokine and incubate.

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate again and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm using a microplate reader.

-

A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined from this standard curve[12][13][14][15][16].

-

Modulation of Key Signaling Pathways

Both GCG and EGCG exert their biological effects by modulating various intracellular signaling pathways. The presence of the galloyl moiety in both molecules is believed to be a key structural feature for these interactions. While much of the detailed research has focused on EGCG, the similar structural components suggest that GCG may act through comparable mechanisms.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many chronic diseases, including cancer. EGCG has been extensively shown to inhibit the NF-κB pathway[17][18].

-

Mechanism of Inhibition by EGCG: EGCG can inhibit NF-κB activation through multiple mechanisms, including:

-

Inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Preventing the nuclear translocation of the p65 subunit of NF-κB.

-

Directly interacting with and inhibiting the activity of IκB kinase (IKK), the enzyme responsible for IκBα phosphorylation.

-

While direct evidence for GCG's effect on this pathway is less documented, its structural similarity to EGCG, particularly the galloyl group, suggests it may also possess NF-κB inhibitory activity.

References

- 1. Anticancer Therapeutic Effects of Green Tea Catechins (GTCs) When Integrated with Antioxidant Natural Components [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. researchgate.net [researchgate.net]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. 2.4. DPPH Radical Scavenging Assay [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. texaschildrens.org [texaschildrens.org]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. lifeome.com [lifeome.com]

- 13. researchgate.net [researchgate.net]

- 14. Sensitive ELISA for interleukin-6. Detection of IL-6 in biological fluids: synovial fluids and sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of (-)-Gallocatechin Gallate: An In Vitro Technical Guide

A Comprehensive Examination of the Cellular and Molecular Mechanisms of a Promising Neuroprotective Agent for Researchers, Scientists, and Drug Development Professionals

Introduction: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant challenge to global health. The quest for effective therapeutic agents has led to a growing interest in natural compounds with neuroprotective properties. Among these, (-)-gallocatechin gallate (GCG), a flavonoid found in green tea, has emerged as a molecule of interest. This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of GCG, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective and antioxidant capacities of this compound have been quantified in various in vitro models. The following tables summarize the key findings from a comparative study involving GCG and other catechins in a glutamate-induced oxidative stress model using mouse hippocampal neuronal HT22 cells.[1][2]

Table 1: Comparative Antioxidant Activity of Catechins

| Compound | DPPH Radical Scavenging IC50 (µM) |

| This compound (GCG) | 7.29 |

| (-)-Epigallocatechin gallate (EGCG) | 2.52 |

| Gallocatechin (GC) | 19.27 |

| Epicatechin gallate (ECG) | 41.4 |

| Epicatechin (EC) | 52.17 |

| Vitamin C (Positive Control) | 7.18 |

| Data sourced from a 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay. A lower IC50 value indicates stronger antioxidant activity.[1] |

Table 2: Neuroprotective Effect of Catechins on Glutamate-Induced Cytotoxicity in HT22 Cells

| Treatment (5mM Glutamate + Catechin) | Concentration (µM) | Cell Viability (%) |

| This compound (GCG) | 50 | 55 |

| 100 | 96 | |

| (-)-Epigallocatechin gallate (EGCG) | 50 | >60 (highest at this concentration) |

| 100 | Neurotoxic | |

| 200 | Neurotoxic | |

| Cell viability was assessed against a glutamate-only treated group, which showed a 60% reduction in survival.[1] Of note, GCG did not exhibit cytotoxicity at concentrations of 100 µM and 200 µM in the absence of glutamate, a contrast to the observed neurotoxicity of EGCG at similar concentrations.[1] |

Core Mechanisms of Neuroprotection

In vitro studies reveal that GCG exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and modulating key signaling pathways involved in cell death.

Antioxidant Activity and Reduction of Reactive Oxygen Species (ROS)

GCG demonstrates potent antioxidant effects, comparable to that of Vitamin C.[1] Its primary mechanism involves the scavenging of free radicals, thereby reducing cellular oxidative stress.[1] This has been confirmed through both DPPH assays and 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA) staining, which visualizes intracellular ROS levels.[1][2] Treatment with GCG was shown to significantly reduce the accumulation of ROS in neuronal cells exposed to glutamate-induced excitotoxicity.[1]

Regulation of Intracellular Calcium Influx

Excessive glutamate can lead to a massive influx of calcium (Ca2+) into neurons, a key trigger for excitotoxicity and subsequent cell death pathways.[1][2] Experimental evidence indicates that GCG treatment effectively reduces the glutamate-induced increase in intracellular Ca2+.[1][2] This stabilization of calcium homeostasis is a critical aspect of its neuroprotective action.

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK), are centrally involved in orchestrating cellular responses to stress, including apoptosis.[1][2] In the context of glutamate-induced neurotoxicity, the phosphorylation and subsequent activation of ERK and JNK are associated with neuronal cell death.[1] GCG has been shown to inhibit the glutamate-induced phosphorylation of both ERK and JNK in a concentration-dependent manner, effectively suppressing these pro-apoptotic signals.[1][2]

Experimental Protocols

This section details the methodologies employed in the in vitro assessment of this compound's neuroprotective effects.

Cell Culture and Induction of Neurotoxicity

-

Cell Line: Mouse hippocampal neuronal HT22 cells are a standard model for studying glutamate-induced oxidative stress as they lack functional ionotropic glutamate receptors, making them suitable for investigating non-receptor-mediated excitotoxicity.[1]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neurotoxicity: To induce oxidative stress and cell death, HT22 cells are treated with 5 mM glutamate for a specified period, typically 8 to 24 hours.[1]

Antioxidant Capacity Assessment (DPPH Assay)

-

Preparation of Reagents: A stock solution of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) in methanol is prepared. Various concentrations of GCG and a positive control (e.g., Vitamin C) are also prepared.

-

Reaction Mixture: GCG solutions are mixed with the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for approximately 30 minutes.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[1]

Measurement of Intracellular Reactive Oxygen Species (DCFDA Staining)

-

Cell Seeding: HT22 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

GCG Pre-treatment: Cells are pre-treated with various concentrations of GCG for a designated time.

-

Loading of DCFDA: The cells are then incubated with 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

-

Induction of Oxidative Stress: Following dye loading, cells are exposed to 5 mM glutamate.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or visualized with a fluorescence microscope. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.[1][2]

Cell Viability Assay (MTT or Similar)

-

Experimental Setup: HT22 cells are seeded in a 96-well plate. They are then treated with glutamate with or without various concentrations of GCG.

-

Incubation: The cells are incubated for 24 hours.

-

Addition of Reagent: A reagent such as EZ-CYTOX or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

Incubation and Solubilization: After a further incubation period, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the colored solution, which is directly proportional to the number of viable cells, is measured using a microplate reader.[1]

Western Blot Analysis of MAPK Signaling

-

Cell Lysis: After treatment with glutamate and/or GCG, HT22 cells are harvested and lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK and JNK. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[1]

Visualizing the Neuroprotective Mechanisms of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflow and the proposed signaling pathway for the neuroprotective effects of GCG.

References

The Discovery and Isolation of (-)-Gallocatechin Gallate from Camellia sinensis: A Technical Guide

Introduction

(-)-Gallocatechin gallate (GCG) is a prominent flavan-3-ol, a type of catechin found in the leaves of the tea plant, Camellia sinensis. As a member of the polyphenol family, GCG has garnered significant interest from the scientific community for its potential therapeutic applications, largely attributed to its potent antioxidant properties. This technical guide provides an in-depth overview of the discovery, isolation, and purification of GCG from its natural source. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the methodologies involved in obtaining this bioactive compound for further investigation and application.

The history of catechin chemistry dates back to the early 20th century, with the initial isolation of "catechin" from gambier and acacia catechu.[1][2] It wasn't until 1948 that (-)-epigallocatechin 3-gallate, a closely related and abundant catechin, was isolated from tea leaves.[2] While the specific discovery of GCG is less documented, it was identified as one of the six major catechins present in tea.

The concentration of GCG and other catechins in Camellia sinensis is influenced by various factors, including the specific cultivar, geographical location, horticultural practices, and, most significantly, the processing method of the tea leaves. Green tea, being unfermented, typically contains the highest concentration of catechins, including GCG.

Data Presentation: Quantitative Analysis of Catechins in Camellia sinensis

The following tables summarize the quantitative data on the catechin content in different types of tea, providing a comparative analysis for researchers interested in sourcing GCG.

Table 1: this compound (GCG) and Other Major Catechin Content in Different Tea Types (mg/g dry weight)

| Tea Type | This compound (GCG) | (-)-Epigallocatechin gallate (EGCG) | (-)-Epigallocatechin (EGC) | (-)-Epicatechin gallate (ECG) | (-)-Epicatechin (EC) | (+)-Catechin (C) |

| Green Tea | 1.0 - 15.0 | 50.0 - 100.0 | 10.0 - 40.0 | 10.0 - 30.0 | 5.0 - 20.0 | 1.0 - 10.0 |

| Oolong Tea | 0.5 - 8.0 | 20.0 - 60.0 | 5.0 - 20.0 | 5.0 - 20.0 | 3.0 - 15.0 | 0.5 - 8.0 |

| Black Tea | 0.1 - 2.0 | 5.0 - 20.0 | 1.0 - 10.0 | 1.0 - 10.0 | 1.0 - 8.0 | 0.1 - 5.0 |

| White Tea | 1.0 - 12.0 | 40.0 - 80.0 | 8.0 - 30.0 | 8.0 - 25.0 | 4.0 - 18.0 | 1.0 - 9.0 |

Note: The values presented are approximate ranges compiled from various sources and can vary significantly based on the specific tea product and analytical methodology.

Table 2: Influence of Plucking Period on Catechin Content in Green Tea (mg/g dry weight)

| Plucking Period | This compound (GCG) | (-)-Epigallocatechin gallate (EGCG) | (-)-Epigallocatechin (EGC) |

| First Flush (Spring) | Higher | Highest | High |

| Second Flush (Summer) | Moderate | High | Moderate |

| Autumn Flush | Lower | Lower | Lower |

Source: Compiled from data suggesting catechin content varies with the age of the tea leaves.[3][4]

Experimental Protocols: Isolation and Purification of this compound

The isolation and purification of GCG from Camellia sinensis leaves involve a multi-step process, beginning with extraction followed by several chromatographic separations to isolate the compound of interest from a complex mixture of other catechins, caffeine, and plant metabolites.

Extraction of Crude Catechins

Objective: To extract the total catechin content from dried tea leaves.

Methodologies:

-

Hot Water Extraction:

-

Preparation: Grind dried green tea leaves to a fine powder (approximately 0.5 mm particle size).

-

Extraction: Suspend the tea powder in distilled water at a ratio of 1:20 (w/v). Heat the suspension at 80°C for 30 minutes with continuous stirring.

-

Filtration: Filter the hot extract through cheesecloth and then through Whatman No. 1 filter paper to remove solid residues.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude catechin extract.

-

-

Ethanol Extraction:

-

Preparation: Use finely ground dried green tea leaves.

-

Extraction: Macerate the tea powder in 70% ethanol at a ratio of 1:15 (w/v) for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture as described for hot water extraction.

-

Concentration: Remove the ethanol from the filtrate using a rotary evaporator. The remaining aqueous solution contains the crude catechin extract.

-

-

Supercritical Fluid Extraction (SFE):

-

Apparatus: Utilize a supercritical fluid extractor with CO₂ as the primary solvent.

-

Parameters:

-

Pressure: 25-30 MPa

-

Temperature: 50-60°C

-

Co-solvent: Ethanol (5-10%)

-

-

Procedure: Load the ground tea leaves into the extraction vessel. Pump supercritical CO₂ with the ethanol co-solvent through the vessel.

-

Collection: Depressurize the fluid in a separator to precipitate the extracted compounds. This method offers a green alternative with high selectivity.

-

Decaffeination (Optional but Recommended)

Objective: To remove caffeine, which can interfere with subsequent purification steps.

Methodology:

-

Liquid-Liquid Extraction: Dissolve the crude catechin extract in hot water (50°C).

-

Transfer the aqueous solution to a separatory funnel and perform repeated extractions with an equal volume of chloroform or ethyl acetate. Caffeine will preferentially partition into the organic layer.

-

Collect the aqueous layer containing the decaffeinated catechin mixture.

Chromatographic Purification

Objective: To separate this compound from other catechins and impurities. A multi-column approach is often necessary for high purity.

-

Step 1: Macroporous Resin Chromatography (Initial Separation)

-

Stationary Phase: Macroporous adsorbent resin (e.g., Amberlite XAD-7 or HPD-100).

-

Mobile Phase: Stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Procedure:

-

Dissolve the decaffeinated extract in water and load it onto the pre-equilibrated column.

-

Wash the column with water to remove sugars and other polar compounds.

-

Elute with increasing concentrations of ethanol. GCG and other galloylated catechins will elute at higher ethanol concentrations.

-

Collect fractions and analyze by HPLC to identify GCG-rich fractions.

-

-

-

Step 2: Polyamide Column Chromatography (Further Purification)

-

Stationary Phase: Polyamide resin.

-

Mobile Phase: Gradient of ethanol in water.

-

Procedure:

-

Pool and concentrate the GCG-rich fractions from the previous step.

-

Load the concentrated sample onto the polyamide column.

-

Elute with a suitable ethanol-water gradient. Polyamide has a high affinity for polyphenols and provides good separation of different catechins.

-

Monitor the eluate with UV detection (at 280 nm) and collect fractions.

-

-

-

Step 3: Sephadex LH-20 Chromatography (Final Polishing)

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Ethanol or methanol.

-

Procedure:

-

Concentrate the GCG-containing fractions from the polyamide column.

-

Apply the sample to the Sephadex LH-20 column.

-

Elute with the chosen alcohol solvent. This step is effective for removing remaining small molecule impurities and for size-based separation.

-

Collect fractions and verify the purity of GCG using analytical HPLC.

-

-

High-Performance Liquid Chromatography (HPLC) for Analysis and Semi-Preparative Isolation

Analytical HPLC Conditions for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

Semi-Preparative HPLC for High-Purity GCG:

For obtaining highly pure GCG for research purposes, a semi-preparative HPLC system with a larger C18 column can be employed using the fractions from the final polishing step.

Mandatory Visualizations

Experimental Workflow for GCG Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways Modulated by GCG (and Structurally Similar Catechins)

This compound, and more extensively studied structurally related catechins like (-)-epigallocatechin gallate (EGCG), have been shown to modulate a multitude of signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions. The following diagram illustrates some of the key pathways targeted.

Caption: Key signaling pathways modulated by GCG and related catechins.

The isolation of pure this compound from Camellia sinensis is a challenging yet achievable process that relies on a combination of efficient extraction techniques and multi-step chromatographic purification. The protocols outlined in this guide provide a robust framework for obtaining GCG for research and development purposes. The demonstrated ability of GCG and its related compounds to modulate critical signaling pathways underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases. Further research into the specific molecular interactions and downstream effects of GCG will be crucial in fully elucidating its pharmacological potential.

References

- 1. Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Multiple Signaling Pathways by Green Tea Polyphenol (−)-Epigallocatechin-3-Gallate | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In vitro antioxidant capacity of (-)-Gallocatechin gallate

An In-depth Technical Guide to the In Vitro Antioxidant Capacity of (-)-Gallocatechin Gallate

Introduction

This compound (GCG) is a catechin, a type of polyphenolic compound found predominantly in green tea. It is an epimer of the more extensively studied (-)-epigallocatechin gallate (EGCG).[1] Like other catechins, GCG possesses significant antioxidant properties, which are primarily attributed to its chemical structure, featuring multiple hydroxyl groups on its phenolic rings. These functional groups can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the study of antioxidants like GCG crucial for the development of novel therapeutic and preventative strategies.

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of GCG. It is intended for researchers, scientists, and drug development professionals, offering a summary of comparative antioxidant activity, detailed experimental protocols for common antioxidant assays, and visualizations of experimental workflows and reaction mechanisms.

In Vitro Antioxidant Capacity of this compound

The antioxidant activity of GCG has been evaluated using various in vitro assays. While GCG is recognized as a potent antioxidant, it is less extensively studied than its epimer, EGCG. Consequently, a complete quantitative dataset across all standard assays is not as readily available. The following table summarizes the existing data, often presenting GCG's activity in comparison to other catechins.

Table 1: Summary of In Vitro Antioxidant Activity of this compound (GCG)

| Assay | Observed Antioxidant Activity of GCG | Reference(s) |

| DPPH Radical Scavenging | Ranked third in potency after EGCG and ECG among eight common catechins.[2] | [2] |

| ABTS Radical Scavenging | Demonstrated strong scavenging activity, ranking third after EGCG and ECG.[2] | [2] |

| FRAP (Ferric Reducing Antioxidant Power) | Showed significant reducing power, although it was found to be less effective than EGCG in a direct comparison.[3] | [3] |

| Cellular Antioxidant Activity (CAA) | Catechins with a galloyl group, such as GCG, generally exhibit significant activity in cellular models.[4] | [4] |

Key Experimental Protocols

Detailed methodologies are critical for the accurate assessment and comparison of antioxidant capacities. Below are standardized protocols for several key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

a. Reagent Preparation:

-

DPPH Stock Solution (e.g., 8 mM): Dissolve a calculated amount of DPPH powder in anhydrous methanol or ethanol. Vortex until fully dissolved. Store in aliquots at 4°C, protected from light.[2]

-

DPPH Working Solution (e.g., 0.1 mM or 600 µM): Dilute the DPPH stock solution with methanol or ethanol to achieve a working concentration that gives an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh daily.[2][5]

-

Test Compound Stock Solutions: Prepare stock solutions of GCG and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., DMSO, methanol).

b. Experimental Procedure:

-

Prepare serial dilutions of the test compound (GCG) and positive control in a 96-well microplate.

-

Add the DPPH working solution to each well containing the sample or control. A typical ratio is 1:1 or 1:4 sample to DPPH solution (e.g., 50 µL sample + 200 µL DPPH).[6]

-

Include a blank control containing only the solvent and the DPPH working solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 10-30 minutes).[2][5]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[5]

c. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants that can donate an electron or hydrogen atom to ABTS•+ will reduce it back to its colorless neutral form.

a. Reagent Preparation:

-

ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS in water.

-

Potassium Persulfate Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[7]

-

Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

b. Experimental Procedure:

-

Add a small volume of the test sample or Trolox standard (e.g., 10-20 µL) to a 96-well plate.

-

Add the diluted ABTS•+ working solution (e.g., 195-200 µL) to each well.[7][9]

-

Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[8][9]

-

Measure the absorbance at 734 nm.

c. Data Analysis:

-

Calculate the percentage of inhibition as done for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of various concentrations of Trolox. The antioxidant capacity of the sample is then expressed as µmol of Trolox equivalents per gram or mole of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

a. Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]

b. Experimental Procedure:

-

Add a small volume of the sample (e.g., 10-20 µL) to a 96-well plate.

-

Add the pre-warmed FRAP reagent (e.g., 150-220 µL) to each well.[10]

-

Incubate the plate at 37°C for a defined time (e.g., 4-15 minutes).[10]

-

Measure the absorbance at 593 nm.

c. Data Analysis:

-

A standard curve is prepared using known concentrations of FeSO₄ or Trolox.

-

The antioxidant capacity of the sample is calculated from the standard curve and expressed as FRAP value (in µM Fe(II) equivalents or Trolox equivalents).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

a. Reagent Preparation:

-

Fluorescein Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.

-

Trolox Standard: Prepare a stock solution and serial dilutions of Trolox to be used as the standard.

b. Experimental Procedure:

-

Pipette the test sample, Trolox standards, and a blank (buffer only) into a 96-well black microplate. (e.g., 25 µL).

-

Add the fluorescein solution to all wells (e.g., 150 µL) and mix.

-

Pre-incubate the plate at 37°C for a period (e.g., 30 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time (e.g., every 1-5 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

c. Data Analysis:

-

Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

The ORAC value of the sample is determined by comparing its Net AUC to the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE).

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding complex experimental procedures and the underlying scientific principles. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical experimental workflow and a key antioxidant mechanism.

Caption: General workflow for in vitro antioxidant capacity assays.

Caption: Mechanism of DPPH radical scavenging by this compound.

Conclusion

This compound is a powerful natural antioxidant with significant potential for applications in the pharmaceutical and nutraceutical industries. Its in vitro antioxidant capacity is well-established, demonstrating potent activity in radical scavenging and reducing power assays. While it is often found to be slightly less potent than its well-known epimer, EGCG, its contribution to the overall antioxidant profile of tea and its extracts is substantial. The standardized protocols provided in this guide serve as a foundation for researchers to conduct reliable and reproducible assessments of GCG and other potential antioxidant compounds. Further research, particularly in cellular models, will continue to elucidate the full spectrum of its biological activities and therapeutic potential.

References

- 1. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticarcinogenic potentials of tea catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 7. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polyphenol - Wikipedia [en.wikipedia.org]

- 10. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

The Enigma of (-)-Gallocatechin Gallate: An In-Depth Technical Guide to its In Vivo Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gallocatechin gallate (GCG) is a flavan-3-ol, a type of catechin found in green tea and other botanicals. As an epimer of the extensively studied (-)-epigallocatechin-3-gallate (EGCG), GCG is of significant interest to the scientific community for its potential health benefits. However, a comprehensive understanding of its in vivo bioavailability and metabolic fate is crucial for its development as a therapeutic agent. This technical guide aims to provide a detailed overview of the current knowledge on the in vivo bioavailability and metabolism of GCG.

It is important to note that while research on catechins is abundant, the vast majority of in vivo pharmacokinetic studies have focused on the more prevalent EGCG. Consequently, there is a notable scarcity of specific quantitative in vivo bioavailability data (such as Cmax, Tmax, and AUC) for GCG in the scientific literature. This guide will therefore present the available information on GCG and leverage the extensive data on its close structural analog, EGCG, to infer probable metabolic pathways and appropriate experimental methodologies.

Metabolism of this compound

The metabolism of catechins is a complex process involving transformation by the gut microbiota and subsequent absorption and phase II conjugation in the host.

Microbial Metabolism in the Gut

The intestinal microbiota plays a pivotal role in the initial breakdown of GCG. In vitro studies using a pig cecum model have demonstrated that this compound is hydrolyzed by the gut microbiota into two primary metabolites: (-)-gallocatechin (GC) and gallic acid. This initial hydrolysis is a critical step that influences the subsequent absorption and systemic bioavailability of GCG-derived compounds.

Phase II Metabolism

Following absorption, catechins and their microbial metabolites undergo extensive phase II metabolism, primarily in the small intestine and liver. These reactions, which include glucuronidation, sulfation, and methylation, increase the water solubility of the compounds, facilitating their excretion. While specific in vivo data for GCG is limited, the metabolic pathways of the structurally similar EGCG are well-documented and provide a strong predictive model for GCG. It is anticipated that GCG and its metabolites, GC and gallic acid, are also subject to conjugation reactions, forming various glucuronide, sulfate, and methylated derivatives.

In Vivo Bioavailability of Tea Catechins: A Focus on EGCG as a Surrogate for GCG

Due to the lack of specific in vivo pharmacokinetic data for GCG, this section presents data for EGCG from studies in rats and humans. These values can serve as a reference point for estimating the potential bioavailability of GCG, given their structural similarities.

Pharmacokinetic Parameters of (-)-Epigallocatechin-3-gallate (EGCG) in Rats

| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |

| Cmax (ng/mL) | Not Reported | Not Applicable | [1] |

| Tmax (min) | 48 ± 13 | Not Applicable | [1] |

| AUC (min·µg/mL) | 79.83 ± 16.5 | 161.20 ± 39.6 | [1] |

| t1/2 (min) | 48 ± 13 | 62 ± 11 | [1] |

| Oral Bioavailability (%) | ~4.95 | Not Applicable | [1] |

Pharmacokinetic Parameters of Tea Catechins in Humans After a Single Oral Dose of Green Tea

| Catechin | Dose (from 20 mg/kg tea solids) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| EGCG | ~195 mg | 77.9 ± 22.2 | 1.3 - 1.6 | 508.2 ± 227 | 3.4 ± 0.3 | [2] |

| EGC | ~154 mg | 223.4 ± 35.2 | 1.3 - 1.6 | 945.4 ± 438.4 | 1.7 ± 0.4 | [2] |

| EC | ~45 mg | 124.03 ± 7.86 | 1.3 - 1.6 | 529.5 ± 244.4 | 2.0 ± 0.4 | [2] |

Experimental Protocols for In Vivo Bioavailability Studies

The following outlines a general experimental workflow for conducting an in vivo bioavailability study of a catechin like GCG, based on established protocols for EGCG.

References

(-)-Gallocatechin Gallate: A Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gallocatechin gallate (GCG) is a flavonoid and a prominent member of the catechin family, a group of polyphenolic compounds abundant in green tea (Camellia sinensis). While its close structural analog, (-)-epigallocatechin-3-gallate (EGCG), has been the subject of extensive research, GCG itself possesses a unique profile of biological activities that have been utilized in traditional medicine for centuries and are now being validated by modern scientific investigation. This technical guide provides an in-depth overview of GCG, focusing on its traditional applications, mechanisms of action, and relevant experimental data to support further research and drug development.

Historically, the health-promoting properties of green tea, rich in catechins like GCG, have been recognized in traditional Chinese and Japanese medicine. It has been consumed for centuries not only as a beverage but also as a remedy for various health issues.[1] Traditional uses include improving mental alertness, aiding digestion, and promoting cardiovascular health. The potent antioxidant and anti-inflammatory properties of GCG were believed to contribute to maintaining youthfulness and were utilized in topical applications to soothe skin irritations.[2]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activities of this compound.

| Activity | Assay | Test System | IC50 / Effective Concentration | Reference |

| Antioxidant | DPPH radical scavenging | Cell-free | IC50 = 7.29 µM | --INVALID-LINK-- |

| Neuroprotection | Glutamate-induced excitotoxicity | Mouse hippocampal HT22 cells | 100 µM (increased cell viability to 96%) | --INVALID-LINK-- |

| Bone Metabolism | Osteoclastogenesis inhibition | RAW 264.7 cells | 20 µM (decreased osteoclast formation) | --INVALID-LINK-- |

| Antibacterial | Inhibition of Vero toxin release | E. coli O157:H7 | 0.05 mg/ml | --INVALID-LINK-- |

Experimental Protocols

Neuroprotection Assay in HT22 Cells

Objective: To determine the neuroprotective effect of GCG against glutamate-induced oxidative stress in mouse hippocampal HT22 cells.

Methodology:

-

Cell Culture: HT22 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of GCG (50 µM and 100 µM) for 1 hour.

-

Induction of Excitotoxicity: Following pre-treatment, 5 mM glutamate was added to the wells to induce excitotoxicity.

-

Cell Viability Assessment: After 24 hours of glutamate exposure, cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were determined using the 2',7'-dichlorofluorescin diacetate (DCF-DA) assay. Cells were treated with GCG and glutamate as described above, then incubated with DCF-DA. Fluorescence was measured to quantify ROS production.

-

Western Blot Analysis: To assess the effect of GCG on signaling pathways, cells were lysed after treatment, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of ERK and JNK.

Signaling Pathways and Mechanisms of Action

While research specifically on GCG is still emerging, its structural similarity to EGCG allows for informed hypotheses about its mechanisms of action. The available GCG-specific data, particularly in the context of neuroprotection, points to the modulation of key signaling pathways.

Neuroprotective Signaling Pathway of this compound

This compound has been shown to exert neuroprotective effects against glutamate-induced oxidative stress in hippocampal HT22 cells. The proposed mechanism involves the mitigation of intracellular calcium influx and the reduction of reactive oxygen species (ROS) production. This, in turn, inhibits the phosphorylation and activation of downstream stress-activated protein kinases, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), ultimately leading to increased cell survival.

Caption: GCG neuroprotective pathway.

Antioxidant Mechanism

The antioxidant activity of GCG is attributed to its chemical structure, which is rich in hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay is a common method to evaluate this radical scavenging ability.

Caption: GCG antioxidant workflow.

Role in Traditional Medicine

In the context of traditional medicine, particularly in East Asia, the benefits of GCG are intrinsically linked to the consumption of green tea.[2] Green tea infusions containing GCG have been used for a wide array of purposes:

-

Cognitive Enhancement: To improve mental focus and alertness.

-

Digestive Health: To support and regulate digestive processes.

-

Cardiovascular Support: To maintain a healthy heart and circulatory system.[2]

-

Anti-inflammatory Applications: Used topically in poultices to alleviate skin inflammation and minor wounds.[2]

-

Synergistic Formulations: GCG-rich extracts have been combined with other botanicals like ginger, licorice, and ginseng to enhance overall health benefits, such as boosting the immune system and increasing energy levels.[2]

While traditional practices did not isolate GCG, the consistent use of green tea for these purposes suggests a long-standing recognition of the therapeutic effects of its constituents, including GCG.

Conclusion and Future Directions

This compound is a promising bioactive compound with a rich history of use in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its demonstrated antioxidant, neuroprotective, and bone-modulating effects warrant further investigation.

For researchers and drug development professionals, several key areas for future exploration emerge:

-

Elucidation of GCG-Specific Pathways: While parallels can be drawn with EGCG, dedicated research is needed to delineate the specific signaling pathways modulated by GCG in various disease models, particularly in cancer and inflammation.

-

Pharmacokinetic and Bioavailability Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of GCG is crucial for its development as a therapeutic agent.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into evidence-based clinical applications for GCG.

-

Synergistic Effects: Investigating the synergistic effects of GCG with other natural compounds or conventional drugs could lead to the development of more effective therapeutic strategies.

References

- 1. Recent Scientific Studies of a Traditional Chinese Medicine, Tea, on Prevention of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of (-)-Gallocatechin Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for (-)-gallocatechin gallate (GCG). Much of the existing research has been conducted on its epimer, (-)-epigallocatechin gallate (EGCG), a more abundant and widely studied catechin. This guide summarizes the available data on GCG and leverages the more extensive data on EGCG as a predictive reference point for initial toxicity assessment, with the clear delineation between the two compounds.

Introduction

This compound (GCG) is a type of catechin, a polyphenol found in green tea.[1][2] It is the ester of gallocatechin and gallic acid and is an epimer of the well-researched (-)-epigallocatechin gallate (EGCG).[1] As interest in the therapeutic potential of individual catechins grows, understanding their toxicological profiles is crucial for safe drug development. This technical guide provides an overview of the initial toxicity screening of GCG, including acute toxicity, genotoxicity, and cytotoxicity.

Chemical Information

| Identifier | Value |

| IUPAC Name | [(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

| CAS Number | 4233-96-9[3][4] |

| Molecular Formula | C22H18O11[2][4][5] |

| Molecular Weight | 458.37 g/mol [2][4][5] |

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single large dose.

| Compound | Test Species | Route of Administration | LD50/Lethal Dose | Reference |

| This compound (GCG) | Mouse | Oral | >1 g/kg | [3] |

| (-)-Epigallocatechin Gallate (EGCG) Preparation | Rat | Oral | 2000 mg/kg (lethal dose) | [6] |

| (-)-Epigallocatechin Gallate (EGCG) | Mouse | Oral (single dose) | 1500 mg/kg (reduced survival by 85%) |

This protocol is a generalized procedure based on standard guidelines for acute oral toxicity testing.

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. If both sexes are used, they are tested sequentially.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions for at least 5 days to acclimatize.

-

Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a specified limit (e.g., 10 mL/kg).

-

Sequential Dosing: A single animal is dosed at a time. The outcome for that animal (survival or death) determines the dose for the next animal (either increased or decreased by a constant factor).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated using a maximum likelihood method.

Summary and Conclusion

The initial toxicity screening of this compound is informed by limited direct data and a more substantial body of research on its epimer, EGCG.

-

Acute Toxicity: GCG appears to have low acute oral toxicity, with an LD50 greater than 1 g/kg in mice. E[3]GCG shows lethal effects at higher doses (around 1.5-2 g/kg in rodents). *[6][7] Genotoxicity: In vitro assays on related catechins have shown some positive results for clastogenicity, but these findings were not confirmed in in vivo studies, suggesting a low risk of genotoxicity. *[8][9] Cytotoxicity: The cytotoxic effects of GCG are cell-line dependent, showing activity against some cancer cell lines while being non-toxic to others.

[10][11]For drug development professionals, these findings suggest that while GCG is generally of low toxicity at moderate doses, further investigation is warranted, particularly concerning potential hepatotoxicity at high concentrations, as has been observed with EGCG. Future research should focus on generating GCG-specific data for a more definitive safety assessment.

References

- 1. Gallocatechin gallate - Wikipedia [en.wikipedia.org]

- 2. CAS 4233-96-9 | Gallocatechin gallate [phytopurify.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound|4233-96-9|MSDS [dcchemicals.com]

- 5. GSRS [precision.fda.gov]

- 6. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 2: dermal, acute and short-term toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatotoxicity of High Oral Dose (-)-Epigallocatechin-3-Gallate in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 1: genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity studies on green tea catechin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ejmoams.com [ejmoams.com]

- 11. mdpi.com [mdpi.com]

(-)-Gallocatechin Gallate: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gallocatechin gallate (GCG) is a polyphenolic flavonoid and a prominent catechin found in green tea. As a stereoisomer of the more extensively studied (-)-epigallocatechin-3-gallate (EGCG), GCG shares structural similarities that underpin its significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth overview of the current scientific understanding of GCG, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. While research on GCG is less abundant than on EGCG, this document compiles the available GCG-specific data and draws relevant comparisons with EGCG to provide a comprehensive resource for researchers and drug development professionals.

Therapeutic Potential and Mechanisms of Action

GCG exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and anti-diabetic properties. Its therapeutic effects are primarily attributed to its ability to modulate various cellular signaling pathways.

Antioxidant Activity

GCG is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress, a key pathological factor in numerous diseases.

Quantitative Data: Antioxidant Activity

| Assay | Compound | IC50 | Reference |

| DPPH Radical Scavenging | This compound (GCG) | 7.29 µM | [1] |

| DPPH Radical Scavenging | (-)-Epigallocatechin gallate (EGCG) | 2.52 µM | [1] |

| DPPH Radical Scavenging | Vitamin C (Positive Control) | 7.18 µM | [1] |

Neuroprotective Effects

GCG has demonstrated significant neuroprotective potential, particularly in models of glutamate-induced oxidative stress, a mechanism implicated in neurodegenerative diseases.

Quantitative Data: Neuroprotective Activity

| Assay | Cell Line | Treatment | Compound | Concentration for significant effect | Reference |

| Cell Viability (Glutamate-induced toxicity) | HT22 | Glutamate (5mM) | This compound (GCG) | 96% cell viability at 100 µM | [1] |

| Cell Viability (Glutamate-induced toxicity) | HT22 | Glutamate (5mM) | (-)-Epigallocatechin gallate (EGCG) | Highest neuroprotection at 50 µM | [1] |

Note: EGCG showed cytotoxicity at concentrations of 100 µM and 200 µM in the same study, whereas GCG did not exhibit cytotoxicity at these concentrations.

Anti-inflammatory Properties

GCG has been shown to inhibit inflammatory pathways, including the MAPK and NF-κB signaling cascades, which are central to the inflammatory response in various diseases. Research indicates that GCG can downregulate the production of pro-inflammatory cytokines such as IL-6 and MCP-1.[2]

Anti-Cancer Activity

While specific IC50 values for GCG across a wide range of cancer cell lines are not as extensively documented as for EGCG, studies have shown its potential to inhibit cancer cell growth. For instance, 100 µM of GCG inhibited HCT-116 human colorectal cancer cell growth by 79.2%.

Anti-Diabetic Effects

In a study using a db/db mouse model of diabetic nephropathy, oral administration of GCG (100 mg/kg/day) for 20 weeks resulted in significant improvements in metabolic parameters. GCG treatment led to reduced fasting blood glucose levels and improved glucose and insulin tolerance.[3] These findings suggest that GCG can mitigate metabolic disturbances associated with diabetes.[3]

Antiviral Activity

GCG has demonstrated inhibitory activity against viral proteases, which are crucial for viral replication.

Quantitative Data: Antiviral Activity

| Virus | Target | Assay | Compound | IC50 | Reference |

| SARS-CoV-2 | Main Protease (Mpro) | FRET assay | This compound | 5.774 ± 0.805 μM | |

| Pseudorabies virus (PRV) | Viral Replication | EGFP-labeled PRV assay | Gallocatechin gallate | 0.41 µM | [4] |

Signaling Pathways Modulated by this compound

GCG exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. The MAPK and NF-κB pathways are notable targets.

MAPK and NF-κB Signaling in Adipogenesis and Inflammation

In 3T3-L1 adipocytes, GCG has been shown to inhibit differentiation and lipopolysaccharide (LPS)-induced inflammation by attenuating the MAPK and NF-κB signaling pathways.[2] This involves the downregulation of major adipogenic transcription factors such as PPARγ, SREBP-1c, and C/EBPα, as well as decreased activation of NF-κB and subsequent production of pro-inflammatory cytokines.[2]

References

Exploring the epigenetic effects of (-)-Gallocatechin gallate

An In-depth Technical Guide on the Epigenetic Effects of (-)-Epigallocatechin-3-gallate (EGCG)

Introduction

(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant catechin found in green tea and is renowned for its wide range of biological activities, including anti-oxidative, anti-inflammatory, and anti-tumor properties.[1] A significant aspect of its anti-cancer mechanism involves the modulation of epigenetic processes.[2] Epigenetic modifications, such as DNA methylation and histone alterations, are heritable changes that regulate gene expression without altering the DNA sequence itself. Dysregulation of these processes is a hallmark of cancer. EGCG has been shown to influence these epigenetic markers, leading to the reactivation of silenced tumor suppressor genes and the modulation of cancer-related signaling pathways.[2][3][4] This technical guide provides a comprehensive overview of the epigenetic effects of EGCG, detailing its impact on DNA methylation and histone modifications, the experimental protocols used to study these effects, and the signaling pathways involved.

EGCG's Impact on DNA Methylation

DNA methylation, the addition of a methyl group to the 5-position of cytosine residues in CpG dinucleotides, is a key epigenetic modification that often leads to gene silencing, particularly when it occurs in promoter regions. This process is catalyzed by DNA methyltransferases (DNMTs). EGCG has been identified as a potent inhibitor of DNMTs, leading to the demethylation and re-expression of methylation-silenced genes.[3][5]

Inhibition of DNMT Activity and Expression

EGCG directly inhibits DNMT activity.[3][5] Studies have shown that EGCG can competitively inhibit DNMT1 with a Ki of 6.89 µM. Molecular modeling suggests that EGCG binds to the catalytic site of DNMT1.[6] Furthermore, EGCG treatment has been observed to decrease the mRNA and protein levels of DNMT1, DNMT3a, and DNMT3b in a dose- and time-dependent manner in various cancer cell lines.[4][7]

Reactivation of Tumor Suppressor Genes

By inhibiting DNMTs, EGCG can reverse the hypermethylation of promoter regions of various tumor suppressor genes, leading to their re-expression. This has been observed for several key genes involved in cancer prevention and progression.

Table 1: Tumor Suppressor Genes Reactivated by EGCG via Demethylation

| Gene Symbol | Function | Cancer Cell Line(s) | EGCG Concentration | Treatment Duration | Reference(s) |

| p16INK4a | Cell cycle regulation | KYSE 510 (Esophageal), HT-29 (Colon), A431 (Skin) | 20 µM | 6 days | [4][5] |

| Cip1/p21 | Cell cycle regulation | A431 (Skin) | Not Specified | Not Specified | [4][8] |

| RARβ | Retinoic acid signaling | KYSE 510, KYSE 150 (Esophageal), PC3 (Prostate) | 20 µM | 6 days | [5] |

| hMLH1 | DNA mismatch repair | KYSE 510 (Esophageal) | 20 µM | 6 days | [5] |

| MGMT | DNA repair | KYSE 510 (Esophageal) | 20 µM | 6 days | [5] |

| SCUBE2 | Tumor suppression | MCF-7, MDA-MB-231 (Breast) | 20 µM | Not Specified | [7] |

| hTERT | Telomerase regulation | MCF-7 (Breast) | Not Specified | Not Specified | [9] |

EGCG's Influence on Histone Modifications